molecular formula C13H26N2 B1307177 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine CAS No. 756413-81-7

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

Cat. No.: B1307177
CAS No.: 756413-81-7
M. Wt: 210.36 g/mol
InChI Key: ODFRNPPHHZRTHH-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a synthetic organic compound with the molecular formula C13H26N2. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with a methyl group and an ethyl chain linked to another piperidine ring, making it a unique structure with potential biological activities.

Biochemical Analysis

Biochemical Properties

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with lysine decarboxylase, an enzyme involved in the decarboxylation of lysine to produce cadaverine . This interaction is crucial as it affects the production of piperidine derivatives, which are important in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of piperidine derivatives . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with lysine decarboxylase results in the production of cadaverine, which subsequently affects the synthesis of piperidine derivatives . These interactions highlight the compound’s role in regulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, influencing the production of piperidine derivatives . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical activities. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and activity . These localization patterns are essential for understanding the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl and ethyl substituents. Here is a general synthetic route:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Ethyl Chain: The ethyl chain linked to another piperidine ring can be introduced through reductive amination or alkylation reactions using ethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups on the piperidine rings.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Methyl iodide, ethyl bromide.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Comparison with Similar Compounds

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-1-(2-piperidin-4-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRNPPHHZRTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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